(S)-5-Methylmorpholin-3-one

Description

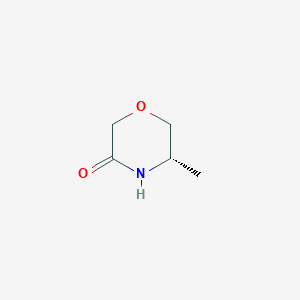

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPWUBHXXRVWJK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496449 | |

| Record name | (5S)-5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-66-5 | |

| Record name | (5S)-5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Illuminating the Shadows: A Technical Guide to the Structure Elucidation of (S)-5-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, technical exploration of the multifaceted process of structure elucidation for the chiral molecule (S)-5-Methylmorpholin-3-one. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods, offering instead a narrative grounded in the causality of experimental choices and the inherent logic of spectroscopic and chiroptical analysis. Every step is designed to be a self-validating component of a comprehensive analytical workflow, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The journey of structure elucidation begins with confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental formula using specialized software. The isotopic pattern should also be analyzed to further confirm the elemental composition.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₅H₉NO₂ |

| Exact Mass | 115.0633 u |

| [M+H]⁺ (calculated) | 116.0706 u |

The causality behind choosing HRMS lies in its ability to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), providing a critical first piece of the structural puzzle.

Unraveling the Connectivity: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, the next crucial step is to determine the connectivity of the atoms – the molecule's constitution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed roadmap of the molecular structure.

Predicted Spectroscopic Data

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 4.35 (d, J=16.5), 4.25 (d, J=16.5) | 68.0 |

| 3 | - | 170.0 |

| 4 | - | 45.0 |

| 5 | 3.80 (m) | 50.0 |

| 6 | 3.60 (dd, J=11.5, 3.5), 3.40 (dd, J=11.5, 8.5) | 72.0 |

| 7 (CH₃) | 1.25 (d, J=6.5) | 18.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.

Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the NMR data to deduce the structure of 5-Methylmorpholin-3-one.

Caption: Workflow for elucidating the planar structure using NMR.

By systematically analyzing these spectra, the connectivity of the atoms can be unambiguously established, leading to the planar structure of 5-methylmorpholin-3-one.

Defining the Stereochemistry: Chiroptical Spectroscopy

The final and most subtle piece of the puzzle is to determine the absolute configuration of the chiral center at the C5 position. For this, we turn to chiroptical techniques, which are sensitive to the three-dimensional arrangement of atoms.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A solution of this compound of a precisely known concentration is prepared in a transparent solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded, typically in the far-UV region (e.g., 190-260 nm), where the n→π* and π→π* electronic transitions of the amide chromophore occur.

-

Data Processing: The spectrum of the solvent is subtracted from the sample spectrum to obtain the final CD spectrum. The data is typically expressed in terms of molar ellipticity.

Theoretical Framework: The Lactam Sector Rule

For chiral lactams, the "lactam sector rule" can be used to predict the sign of the Cotton effect for the n→π* transition. For an (S)-configured α-amino lactam like this compound, a positive Cotton effect is generally expected.

Quantum Chemical Calculations

For a more rigorous assignment, the experimental CD spectrum should be compared to a theoretically calculated spectrum.[1] This involves:

-

Conformational Search: Identifying the low-energy conformers of the molecule using computational methods.

-

ECD Calculation: Calculating the electronic circular dichroism (ECD) spectrum for each conformer using time-dependent density functional theory (TD-DFT).[2]

-

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical spectrum.

A good match between the experimental and the calculated spectrum for the (S)-enantiomer provides strong evidence for the assigned absolute configuration.

Visualization of the Elucidation Process

The following diagram illustrates the integrated approach to the complete structure elucidation of this compound.

Caption: Integrated workflow for complete structure elucidation.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of a chiral molecule like this compound is a hierarchical process where each analytical technique provides a piece of the puzzle. Mass spectrometry lays the foundation by confirming the elemental composition. NMR spectroscopy then builds the framework by establishing the atomic connectivity. Finally, chiroptical methods provide the crucial three-dimensional detail by assigning the absolute stereochemistry.

The strength of this multi-technique approach lies in its self-validating nature. The data from each experiment must be consistent with the others, leading to a single, unambiguous structural assignment. For researchers in drug development, this rigorous and logical workflow is not just best practice; it is an essential component of bringing safe and effective medicines to patients.

References

(S)-5-Methylmorpholin-3-one: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(S)-5-Methylmorpholin-3-one, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid morpholine scaffold and stereospecific methyl substitution provide a unique three-dimensional architecture that is increasingly utilized to impart desirable pharmacological properties to novel therapeutic agents. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis and application, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

The strategic incorporation of the this compound moiety into drug candidates can influence key parameters such as metabolic stability, aqueous solubility, and target binding affinity. Its utility is particularly noted in the design of kinase inhibitors, where the morpholine ring can serve as a hinge-binding motif or a solvent-exposed vector to enhance potency and selectivity. This document aims to provide a comprehensive technical resource, consolidating critical information to facilitate its effective use in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic building block is paramount for its successful application in a laboratory and developmental setting.

Core Properties

| Property | Value | Reference |

| CAS Number | 119844-66-5 | [1] |

| Molecular Formula | C5H9NO2 | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 96-99°C | [4] |

| Boiling Point | 115 - 116 °C at 1000 hPa | [5] |

| Solubility | Soluble in methanol | [4] |

| log Pow | -0.32 at 25 °C | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [5]

-

H225: Highly flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[5]

It is imperative to consult the full Safety Data Sheet (SDS) prior to handling this compound.[5][6][7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

Synthesis and Mechanistic Insights

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While multiple synthetic routes exist, a common and efficient approach involves the cyclization of a chiral amino alcohol precursor.

Representative Synthetic Protocol

A widely employed synthetic strategy involves the reaction of (S)-alaninol with an appropriate two-carbon electrophile, followed by cyclization. The causality behind this choice lies in the commercial availability of enantiomerically pure (S)-alaninol, which serves as a cost-effective and reliable chiral starting material.

Step-by-Step Methodology:

-

N-Alkylation: (S)-alaninol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF). The base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

-

Cyclization: The resulting N-alkylated intermediate is then subjected to base-mediated intramolecular cyclization. A strong base, such as sodium ethoxide or potassium tert-butoxide, in an alcoholic solvent or THF is typically used to deprotonate the hydroxyl group, facilitating nucleophilic attack on the ester carbonyl and subsequent ring closure to form the morpholinone ring.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield enantiomerically pure this compound.

Mechanistic Diagram

References

- 1. 109-11-5|Morpholin-3-one|BLD Pharm [bldpharm.com]

- 2. (5R)-5-Methylmorpholin-3-one | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE [chemicalbook.com]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (S)-5-Methylmorpholin-3-one

Foreword: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its inherent conformational constraints and the presence of heteroatoms facilitate crucial interactions with biological targets. The stereochemistry of substituents on the morpholinone ring is often critical for pharmacological activity, making the development of robust and stereoselective synthetic routes to chiral morpholinones a paramount objective for synthetic and medicinal chemists. This guide provides an in-depth technical overview of a practical and efficient pathway for the synthesis of (S)-5-Methylmorpholin-3-one, a valuable chiral building block. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, offering a comprehensive resource for researchers in both academic and industrial settings.

Strategic Approach: A Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent synthetic strategy. The target molecule can be envisioned as the product of an intramolecular cyclization of an N-substituted alanine derivative. Specifically, disconnection of the amide bond within the morpholinone ring points to N-(2-hydroxyethyl)-(S)-alanine or its corresponding ester as the key precursor. This intermediate, in turn, can be synthesized from a commercially available and enantiopure starting material, (S)-alanine.

biological activity of morpholin-3-one derivatives

An In-Depth Technical Guide to the Biological Activity of Morpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged structure," frequently incorporated into molecules designed to interact with biological systems. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholin-3-one derivatives. We will delve into their established roles as potent anticancer, antimicrobial, and neuroprotective agents, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to leverage the therapeutic potential of this versatile chemical core.

The Morpholin-3-one Core: A Privileged Scaffold in Drug Discovery

The morpholin-3-one is a six-membered heterocyclic compound featuring a nitrogen atom, an oxygen atom, and a ketone group at the third position.[1][2] This structure is not merely a synthetic curiosity; it is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.[1]

The value of the morpholine ring system in drug design is well-established. Its incorporation into a molecule can impart favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and receptor-binding affinity.[3][4][5] The nitrogen atom can act as a hydrogen bond acceptor, while the overall structure provides a rigid framework for orienting pharmacophoric groups, making it an attractive building block for developing novel therapeutics.[4][6]

Key Biological Activities and Mechanisms of Action

Morpholin-3-one derivatives have demonstrated a remarkable breadth of pharmacological effects. The following sections detail their most significant and well-researched biological activities.

Anticancer Activity

The fight against cancer has been a major driver for the development of novel morpholin-3-one compounds.[4] These derivatives have shown significant cytotoxic potential against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HT-29), and neuroblastoma (SHSY-5Y).[3][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism behind their anticancer effect is the inhibition of crucial protein kinases involved in tumor growth, proliferation, and angiogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[7] Certain morpholine-benzimidazole-oxadiazole hybrids have been shown to be potent VEGFR-2 inhibitors. For instance, compound 5h , featuring chlorine atoms on the phenyl ring, exhibited an IC50 value of 0.049 µM, comparable to the standard drug sorafenib.[7] This inhibition effectively chokes off the tumor's blood supply.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives cell proliferation in many cancers.[8] Morpholin-3-one fused quinazoline derivatives have been specifically designed as EGFR inhibitors, representing a promising strategy for treating non-small-cell lung cancer and other malignancies.[8][9]

Mechanism of Action: Induction of Apoptosis

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). Mechanistic studies on morpholine-substituted quinazolines revealed they induce cell cycle arrest, primarily in the G1 phase, and initiate apoptosis, confirmed by techniques like cytofluorimetric analysis of phosphatidylserine translocation.[3]

Logical Relationship: VEGFR-2 Inhibition Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by morpholin-3-one derivatives.

Table 1: Anticancer Activity of Selected Morpholin-3-one Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [3] |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [3] |

| 5h | HT-29 (Colon) / VEGFR-2 | 0.049 ± 0.002 | [7] |

| 5j | HT-29 (Colon) / VEGFR-2 | 0.098 ± 0.011 | [7] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Morpholin-3-one derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[10][11][12]

Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][13] Some derivatives exhibit high inhibitory action, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL against certain strains.[10][12] The morpholine nucleus is a key component in approved antibiotics like Linezolid, highlighting the scaffold's proven utility in this therapeutic area.[11]

Antifungal Activity: Morpholine-based drugs, such as fenpropimorph and amorolfine, are established agricultural and clinical antifungals.[14] Their mechanism of action involves inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its disruption leads to fungal cell death. Novel morpholin-3-one derivatives are being explored for similar or enhanced antifungal potential against pathogens like Candida albicans and Aspergillus niger.[11][14]

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound ID | Target Microorganism | MIC (μg/mL) | Reference |

| Compound 12 | M. smegmatis | 15.6 | [11] |

| Compound 12 | C. albicans | 500 | [11] |

| Compound 24 | V. cholerae | 6.25 | [13] |

| Compound 26 | S. aureus | 6.25 | [13] |

| Sila-analogue 24 | C. albicans | 0.25 | [14] |

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for determining MIC and MFC/MBC of a new compound.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing health burden. Morpholine-based compounds are being actively investigated for their potential to treat these conditions.[15][16] Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them particularly suitable for this purpose.

Mechanism of Action: Enzyme Inhibition in the CNS

-

Cholinesterase Inhibition: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. Morpholine derivatives have been identified as potent dual inhibitors of both AChE and BuChE.[15][16]

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain. Morpholine-based chalcones have shown potent dual inhibitory activity against both MAO-B and AChE, suggesting they could be beneficial for the complex pathologies of multiple neurodegenerative disorders.[15]

-

Monoacylglycerol Lipase (MAGL) Imaging: Beyond therapy, morpholin-3-one derivatives are being developed as PET (Positron Emission Tomography) tracers to image key enzymes in the brain.[17] A novel derivative, [11C]7, has been developed to map the distribution of monoacylglycerol lipase (MAGL), an enzyme in the endocannabinoid system that is a therapeutic target for several neurological disorders.[17]

Synthesis and Experimental Protocols

The practical application of morpholin-3-one derivatives requires robust synthetic methods and standardized biological assays.

General Synthesis of the Morpholin-3-one Core

The morpholin-3-one scaffold can be synthesized through various routes. A common method involves the reaction of an appropriate amine precursor with chloroacetyl chloride under controlled conditions to facilitate cyclization.[2]

Diagram: General Synthetic Scheme

Caption: A simplified reaction scheme for synthesizing the morpholin-3-one core.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of a compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Objective: To determine the concentration of a morpholin-3-one derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a morpholin-3-one derivative that prevents visible growth of a specific microorganism.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Perspectives and Conclusion

The morpholin-3-one scaffold is a versatile and highly valuable core in modern drug discovery. Derivatives have demonstrated a wide range of potent biological activities, including significant anticancer, antimicrobial, and neuroprotective effects.[6][18] The structure-activity relationship studies continually provide insights into how modifications can enhance potency and selectivity.[4][6]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, reducing off-target effects, and exploring novel therapeutic applications. The development of these derivatives as diagnostic tools, such as PET tracers, also represents an exciting and expanding frontier.[17] The continued exploration of morpholin-3-one chemistry holds immense promise for delivering the next generation of therapeutics to address pressing global health challenges.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

- 18. researchgate.net [researchgate.net]

The Architectural Elegance of Chility: A Technical Guide to Chiral Morpholine Scaffolds in Modern Drug Discovery

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a remarkable number of approved drugs and clinical candidates.[1][2][3] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an attractive moiety for drug design.[4][5] However, the true pharmacological potential of morpholine-containing compounds is often unlocked through the precise control of stereochemistry. The introduction of chirality transforms a simple scaffold into a sophisticated architectural element capable of nuanced and highly specific interactions with biological targets. This in-depth guide provides a comprehensive overview of the synthesis and application of chiral morpholine scaffolds, offering researchers, scientists, and drug development professionals a technical and practical framework for leveraging these powerful building blocks.

The Strategic Imperative of Chirality in Morpholine Scaffolds

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For morpholine scaffolds, the stereochemistry of substituents on the ring can profoundly influence binding affinity, efficacy, and selectivity for a given biological target.[1] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, the development of robust and efficient asymmetric syntheses for chiral morpholines is a cornerstone of modern medicinal chemistry.[6][7]

The morpholine scaffold's prevalence in CNS-active compounds further underscores the importance of stereochemical control.[5] The blood-brain barrier (BBB) is a formidable obstacle for many potential therapeutics, and the nuanced balance of lipophilicity and hydrophilicity required for BBB penetration can be finely tuned through the strategic placement of chiral centers on the morpholine ring.[5]

Asymmetric Synthesis of Chiral Morpholines: A Methodological Compendium

The construction of enantiomerically enriched morpholine derivatives can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and atom-economical approach to 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[1][6][8] This method relies on the use of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to stereoselectively deliver hydrogen across the double bond.[1][9]

Key Mechanistic Insight: The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands with a large bite angle, such as SKP, have been shown to be particularly effective in creating a chiral environment that directs the hydrogenation to one face of the substrate.[1][6][9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [1]

-

In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

-

Add anhydrous and degassed dichloromethane (DCM) (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

-

In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (0.25 mmol) in anhydrous and degassed DCM (1.0 mL).

-

Transfer the substrate solution to the catalyst solution.

-

Place the Schlenk tube in an autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[10][11][12] This tandem reaction begins with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand.[10][11]

Causality in Catalyst Selection: The success of this tandem reaction hinges on the compatibility and distinct reactivity of the two catalysts. The titanium catalyst efficiently promotes the initial cyclization, while the Noyori-Ikariya type ruthenium catalyst, with its chiral Ts-DPEN ligand, is highly effective in the subsequent enantioselective reduction of the cyclic imine.[10][11] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[10]

Experimental Protocol: One-Pot Synthesis of a 3-Substituted Chiral Morpholine [1][10]

Step 1: Titanium-Catalyzed Intramolecular Hydroamination

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aminoalkyne substrate (0.5 mmol) and a solution of the bis(amidate)bis(amido)Ti catalyst (5 mol%) in anhydrous toluene (2.5 mL).

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

-

To the cooled reaction mixture from the hydroamination step, add a solution of RuCl--INVALID-LINK-- (1 mol%) in a formic acid/triethylamine azeotrope (0.5 mL).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the enantiomerically enriched 3-substituted morpholine.

Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis has provided a powerful metal-free alternative for the asymmetric synthesis of chiral morpholines.[1] The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), is an effective strategy for constructing 2,3-disubstituted morpholines.[1]

Mechanistic Rationale: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the carbamate nucleophile. The stereochemistry of the catalyst directs the cyclization to proceed in a highly enantioselective manner.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Diagram: Tandem Hydroamination and Asymmetric Transfer Hydrogenation Workflow

Caption: Workflow for the one-pot synthesis of chiral 3-substituted morpholines.

Chiral Auxiliaries in Morpholine Synthesis

An alternative to catalytic asymmetric methods is the use of chiral auxiliaries.[13] In this strategy, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction.[13][14] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinone auxiliaries are a classic example and have been widely used in asymmetric synthesis, including the construction of precursors for chiral morpholines.[13][15][16][17]

Rationale for Use: Chiral auxiliaries provide a robust and often highly predictable method for controlling stereochemistry, particularly when developing a new synthetic route where a suitable catalytic method may not yet exist.[13] The steric hindrance provided by the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the opposite face.

Applications in Drug Discovery: Case Studies

The utility of chiral morpholine scaffolds is evident in the numerous bioactive molecules that incorporate this motif.

Table 1: Selected Drugs and Clinical Candidates Containing a Chiral Morpholine Scaffold

| Compound Name | Therapeutic Area | Key Feature of Chiral Morpholine |

| Aprepitant | Antiemetic | The 2-substituted morpholine is a key component of the pharmacophore for NK1-receptor antagonism.[18] |

| Reboxetine | Antidepressant | A selective norepinephrine reuptake inhibitor where the (S,S)-configuration of the 2-substituted morpholine is crucial for activity.[18] |

| Amorolfine | Antifungal | The stereochemistry of the 2,6-disubstituted morpholine ring is essential for its mechanism of action.[18] |

| Dopamine D4 Receptor Antagonists | Neuroscience | Chiral alkoxymethyl morpholine analogs have been developed as potent and selective D4 receptor antagonists for potential use in treating L-DOPA-induced dyskinesia.[19] |

Future Perspectives

The demand for enantiomerically pure compounds in drug discovery will continue to drive innovation in the asymmetric synthesis of chiral morpholine scaffolds. The development of new catalytic systems with broader substrate scope, higher efficiency, and improved sustainability will be a key area of research. Furthermore, the application of systematic chemical diversity, using chiral morpholines as a starting point, will enable the exploration of novel chemical space and the generation of diverse compound libraries for high-throughput screening.[20][21]

Conclusion

Chiral morpholine scaffolds represent a powerful convergence of desirable physicochemical properties and stereochemical sophistication. Their status as a privileged scaffold is well-earned, and the continued development of elegant and efficient synthetic methodologies will ensure their enduring importance in the design and discovery of new medicines. This guide has provided a technical overview of the key strategies for accessing these valuable building blocks, with the aim of empowering researchers to confidently incorporate chiral morpholines into their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

role of stereochemistry in (S)-5-Methylmorpholin-3-one

An In-depth Technical Guide on the Role of Stereochemistry in (S)-5-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of modern drug discovery and development.[1][2] The spatial orientation of functional groups dictates the interaction of a drug molecule with its biological target, profoundly influencing its efficacy, selectivity, and safety profile.[2] This technical guide delves into the pivotal role of stereochemistry in the context of this compound, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the stereoselective synthesis of this specific enantiomer, the profound impact of its defined stereocenter on biological activity, and the analytical methodologies requisite for its chiral discrimination. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics, underscoring the critical importance of a three-dimensional perspective in molecular design.

The Imperative of Stereochemistry in Drug Design

The biological milieu is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral entities, exhibiting stereospecific recognition of drug molecules.[3] This is often conceptualized through the "three-point attachment" model, where a chiral molecule must interact with at least three distinct sites on its receptor to achieve a stable and specific binding orientation. The differential interaction of enantiomers with a chiral target can lead to vastly different pharmacological outcomes. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[4]

The case of thalidomide serves as a stark reminder of the tragic consequences of disregarding stereochemistry. While the (R)-enantiomer possessed the intended sedative effects, the (S)-enantiomer was teratogenic.[4] This has led to stringent regulatory requirements from bodies like the U.S. Food and Drug Administration (FDA), mandating the characterization of individual enantiomers in chiral drug candidates.[5] Therefore, a thorough understanding and control of stereochemistry are not merely academic exercises but essential components of safe and effective drug development.[1][5]

Stereoselective Synthesis of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[6][7] The introduction of a chiral center, as in this compound, further enhances its potential for developing highly specific and potent therapeutic agents. The synthesis of enantiomerically pure substituted morpholinones is a key challenge and an active area of research.[8][9]

Retrosynthetic Strategy

A plausible retrosynthetic analysis for this compound points towards a chiral amino alcohol as a key starting material. The stereocenter at the C5 position of the morpholinone ring can be installed by employing an enantiomerically pure amino alcohol precursor.

Caption: Retrosynthetic approach for this compound.

Proposed Experimental Protocol

The following protocol is a proposed adaptation based on established methods for the synthesis of substituted morpholin-3-ones, utilizing an enantiomerically pure starting material to ensure the desired stereochemistry.[8]

Step 1: N-Acylation of (S)-2-aminopropan-1-ol

-

To a solution of (S)-2-aminopropan-1-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.).

-

Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxypropan-2-yl)-2-chloroacetamide.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

-

Dissolve the crude product from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong base, for example, sodium hydride (1.2 eq.), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

The Stereochemical Imperative in Biological Activity

The specific (S)-configuration at the C5 position of 5-Methylmorpholin-3-one is paramount for its interaction with a chiral biological target. The methyl group at this stereocenter acts as a key determinant for the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

Structure-Activity Relationship (SAR)

While specific SAR data for this compound is not extensively published, we can infer the importance of its stereochemistry from general principles of drug design and studies on related substituted morpholines.[10][11] The introduction of a methyl group at the C5 position introduces a chiral center that can significantly influence the binding affinity and selectivity of the molecule.[10] The (S)-configuration will orient the methyl group in a specific direction in 3D space, which can either be favorable for binding, leading to enhanced activity, or unfavorable, resulting in reduced or no activity.

| Moiety Modification | Predicted Impact on Activity | Rationale |

| Inversion of Stereocenter (R)-enantiomer | Likely reduced or different activity | The mirror-image configuration would lead to a different spatial arrangement of the methyl group, potentially causing steric clashes or preventing key interactions within the binding site. |

| Removal of Methyl Group | Altered activity and selectivity | The absence of the methyl group would remove a key stereochemical feature, potentially leading to a loss of specific interactions and a decrease in potency. |

| Replacement with a larger alkyl group | Variable, potentially decreased activity | A bulkier substituent could introduce steric hindrance, preventing the molecule from fitting into the binding pocket. |

Visualizing Stereospecific Interactions

The "three-point attachment" model provides a conceptual framework for understanding the differential binding of enantiomers. For this compound to bind effectively to its target, it must present a complementary three-dimensional arrangement of its functional groups to the binding site.

Caption: Conceptual "three-point attachment" of this compound.

Analytical Techniques for Chiral Discrimination

The confirmation of the enantiomeric purity of this compound is a critical step in its development as a potential therapeutic agent. Several analytical techniques are available for the separation and quantification of enantiomers.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation.[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Key Parameters for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

-

Flow Rate: Optimization of the flow rate is crucial for achieving good resolution and reasonable analysis time.

-

Detection: UV detection is commonly employed if the molecule contains a chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.

X-ray Crystallography

For unambiguous determination of the absolute stereochemistry, X-ray crystallography is the gold standard.[15][16] This technique provides a detailed three-dimensional structure of the molecule in its crystalline state, allowing for the definitive assignment of the (S) or (R) configuration at the chiral center.

Conclusion

The stereochemistry of this compound is not a trivial detail but a fundamental determinant of its potential as a pharmacologically active agent. Its specific three-dimensional structure, dictated by the (S)-configuration at the C5 position, governs its interactions with biological targets, and consequently, its therapeutic efficacy and safety. A comprehensive understanding of its stereoselective synthesis, the nuanced role of its stereocenter in biological recognition, and the rigorous analytical methods for its chiral discrimination are indispensable for any research and development program centered on this promising scaffold. As the field of drug discovery continues to evolve, a steadfast commitment to the principles of stereochemistry will remain a critical success factor in the quest for novel and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. chemscene.com [chemscene.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sfera.unife.it [sfera.unife.it]

- 14. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans [mdpi.com]

- 16. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to (S)-5-Methylmorpholin-3-one: Discovery, Synthesis, and Characterization

This guide provides a comprehensive technical overview of (S)-5-Methylmorpholin-3-one, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the historical context of its discovery, modern synthetic strategies, and detailed analytical characterization.

Introduction: The Significance of Chiral Morpholinones

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design.[2] The introduction of stereocenters into the morpholine framework, creating chiral morpholinones, further expands the chemical space available to medicinal chemists, allowing for fine-tuning of pharmacological activity and selectivity. This compound represents a key chiral building block within this important class of compounds.

Historical Perspective: An Emergence from the Chiral Pool

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the broader evolution of asymmetric synthesis and the use of the "chiral pool." The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of complex chiral molecules.[3]

The synthesis of optically active morpholinones from chiral amino acids has been a long-standing area of research.[4] It is highly probable that early syntheses of this compound were achieved through the utilization of L-alanine, a naturally occurring and inexpensive chiral amino acid. This approach leverages the inherent stereochemistry of the starting material to construct the desired chiral center in the morpholinone ring. The development of synthetic methodologies for chiral morpholines has been driven by their importance as building blocks for bioactive compounds.[5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development.

Physical Properties

| Property | Value | Reference |

| CAS Number | 119844-66-5 | [7] |

| Molecular Formula | C₅H₉NO₂ | [7] |

| Molecular Weight | 115.13 g/mol | [7] |

| Appearance | Solid | [7] |

| Solubility | Soluble in polar solvents | [7] |

Spectroscopic Data

¹H NMR Spectrum:

A proton NMR spectrum for this compound is available, providing characteristic signals for the protons in the molecule.[7]

¹³C NMR Spectrum:

The ¹³C NMR spectrum of a morpholine derivative shows characteristic peaks for the different carbon environments within the molecule. For this compound, one would expect distinct signals for the carbonyl carbon, the carbon bearing the methyl group, the other ring carbons, and the methyl carbon itself.[8]

Infrared (IR) Spectrum:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key absorptions would include a strong C=O stretch for the ketone (typically in the range of 1725-1705 cm⁻¹) and N-H stretching for the secondary amine (around 3550-3060 cm⁻¹).[3]

Mass Spectrum:

The mass spectrum of a morpholine derivative provides information about its molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be expected at m/z = 115, corresponding to its molecular weight.[9]

Modern Synthetic Strategies

The contemporary synthesis of this compound and other chiral morpholinones focuses on efficiency, scalability, and high enantiomeric purity. A prominent and logical approach involves the use of (S)-alaninol, a chiral amino alcohol derived from the natural amino acid L-alanine.

Synthesis from (S)-Alaninol: A Chiral Pool Approach

This synthetic route is a prime example of leveraging the chiral pool for efficient asymmetric synthesis. The causality behind this choice lies in the direct transfer of stereochemistry from the readily available and enantiomerically pure starting material to the final product.

Experimental Protocol:

A plausible synthetic pathway from (S)-alaninol is outlined below. This protocol is a representative example based on established chemical transformations for the synthesis of related morpholinones.

Step 1: N-Protection of (S)-Alaninol

The amino group of (S)-alaninol is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group.

-

Dissolve (S)-alaninol in a suitable solvent, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add a base, such as sodium carbonate, to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by extracting the product into an organic solvent, followed by washing, drying, and concentration under reduced pressure to yield N-Cbz-(S)-alaninol.

Step 2: O-Alkylation with an Acetate Equivalent

The hydroxyl group of N-Cbz-(S)-alaninol is then alkylated with a reagent that will introduce the carboxymethyl group necessary for cyclization.

-

Dissolve N-Cbz-(S)-alaninol in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group.

-

Add a reagent such as ethyl bromoacetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the crude product by column chromatography to yield the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

The N-protecting group is removed, and the resulting free amine undergoes intramolecular cyclization to form the morpholinone ring.

-

Dissolve the O-alkylated intermediate in a suitable solvent, such as ethanol.

-

Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting amino ester will often cyclize spontaneously upon heating or under mild basic or acidic conditions to afford this compound.

-

Purify the final product by recrystallization or column chromatography.

Self-Validation of the Protocol:

Each step of this protocol can be validated through standard analytical techniques. The identity and purity of the intermediates and the final product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound from (S)-Alaninol.

Catalytic Enantioselective Approaches

While chiral pool synthesis is a robust method, recent advances have focused on catalytic enantioselective methods for the synthesis of chiral morpholinones. These methods offer the potential for greater flexibility and the ability to generate a wider range of derivatives. One notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[10] While this specific example does not directly produce this compound, it highlights the state-of-the-art in the field and provides a foundation for the development of catalytic routes to this and other chiral morpholinones.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its defined stereochemistry is crucial for achieving specific interactions with biological targets, such as enzymes and receptors. The morpholinone core can be further functionalized at the nitrogen and other positions to generate libraries of compounds for screening in drug discovery programs. The methyl group at the 5-position provides a point of steric differentiation that can influence binding affinity and selectivity.

Conclusion

This compound is a significant chiral heterocyclic compound with a rich, albeit not explicitly documented, history rooted in the principles of chiral pool synthesis. Modern synthetic methods, particularly those starting from (S)-alaninol, provide reliable and efficient access to this enantiomerically pure building block. Its well-defined structure and physicochemical properties make it a valuable tool for medicinal chemists and drug development professionals seeking to explore the chemical space of chiral morpholinones for the discovery of novel therapeutics. The continued development of catalytic enantioselective methods will undoubtedly further enhance the accessibility and utility of this important molecule.

References

- 1. Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Synthesis and reaction of optically active morpholinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (5S)-5-methylmorpholin-3-one(119844-66-5) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Morpholine [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Enantioselective Synthesis of (S)-5-Methylmorpholin-3-one

Abstract

(S)-5-Methylmorpholin-3-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its defined stereochemistry is crucial for the biological activity and selectivity of target molecules. This document provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, starting from the commercially available chiral precursor, (S)-2-aminopropan-1-ol (L-alaninol). We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Synthetic Strategy

The morpholin-3-one scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The introduction of a stereocenter, as in this compound, allows for precise three-dimensional orientation of substituents, which is often critical for molecular recognition and biological function. For instance, substituted morpholines are key components of drugs like the mTOR kinase inhibitors.[1]

Our synthetic strategy leverages the "chiral pool" approach, which is both efficient and cost-effective. We begin with (S)-2-aminopropan-1-ol, an inexpensive starting material where the stereocenter is already established.[2][3] The synthesis proceeds via a two-step, one-pot sequence:

-

N-acylation: The primary amine of (S)-2-aminopropan-1-ol is acylated using chloroacetyl chloride. This reaction forms an intermediate N-(2-hydroxy-1-methylethyl)-2-chloroacetamide.

-

Intramolecular Cyclization: In the presence of a suitable base, the hydroxyl group of the intermediate is deprotonated, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis, displacing the chloride to form the desired six-membered morpholinone ring.

This approach is robust, scalable, and ensures the retention of the original stereochemistry, providing direct access to the enantiomerically pure target compound.

Reaction Mechanism and Rationale

The overall transformation is a sequential acylation and intramolecular SN2 cyclization.

-

Step 1: N-Acylation: Chloroacetyl chloride is a bifunctional reagent with a highly reactive acyl chloride moiety.[4] The primary amine of (S)-2-aminopropan-1-ol is a potent nucleophile that selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[5][6] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

-

Step 2: Intramolecular Cyclization: Upon introduction of a stronger base (e.g., potassium tert-butoxide), the hydroxyl group of the N-acylated intermediate is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 fashion. This cyclization is highly efficient due to the formation of a thermodynamically stable six-membered ring. The choice of base is critical; it must be strong enough to deprotonate the alcohol without promoting side reactions like elimination or hydrolysis.

Below is a diagrammatic representation of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |

| (S)-2-Aminopropan-1-ol | 2749-11-3 | 75.11 | 50.0 | 1.0 |

| Chloroacetyl chloride | 79-04-7 | 112.94 | 55.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 75.0 | 1.5 |

| Potassium tert-butoxide (K-t-BuO) | 865-47-4 | 112.21 | 60.0 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 250 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Brine (sat. NaCl solution) | - | - | As needed | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Thermometer

-

Nitrogen/Argon inlet

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Silica gel for column chromatography

Step-by-Step Procedure

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

-

Initial Charging: To the flask, add (S)-2-aminopropan-1-ol (3.76 g, 50.0 mmol) and finely ground anhydrous potassium carbonate (10.37 g, 75.0 mmol). Add 150 mL of anhydrous THF.

-

N-Acylation: Cool the resulting suspension to 0 °C using an ice-water bath. Dissolve chloroacetyl chloride (6.21 g, 4.9 mL, 55.0 mmol) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring (Acylation): After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Intramolecular Cyclization: Re-cool the reaction mixture to 0 °C. Carefully add solid potassium tert-butoxide (6.73 g, 60.0 mmol) portion-wise over 20 minutes. Caution: This addition can be exothermic.

-

Reaction Monitoring (Cyclization): After adding the base, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).

-

Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the THF.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to afford this compound as a solid or viscous oil. The expected yield is typically in the range of 70-85%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the methyl group (doublet), the methine proton at C5, the methylene protons at C2 and C6, and the NH proton.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the three carbons of the morpholine ring, and the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₅H₉NO₂.

-

Optical Rotation ([α]D): Measurement of the specific rotation will confirm the enantiomeric identity of the product.

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator.[4] It reacts violently with water. Handle this reagent exclusively in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Potassium tert-butoxide is a strong base and is corrosive. It reacts with moisture. Avoid contact with skin and eyes.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure the use of peroxide-free solvent.

-

Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

References

Application Notes and Protocols: (S)-5-Methylmorpholin-3-one in Asymmetric Synthesis and Drug Discovery

Introduction: The Strategic Value of (S)-5-Methylmorpholin-3-one

This compound is a chiral heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its rigid, stereodefined scaffold makes it a valuable chiral building block for the synthesis of complex molecules with high enantiopurity. The presence of a lactam functionality and a stereocenter at the 5-position provides a versatile platform for various chemical transformations.